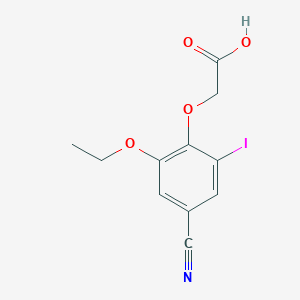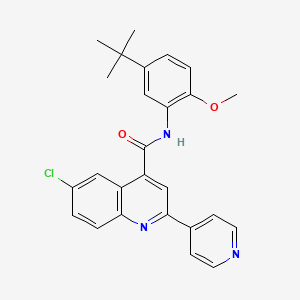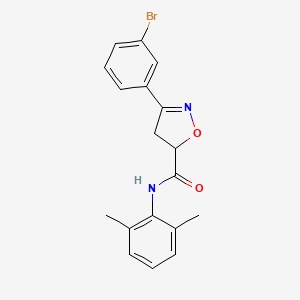![molecular formula C19H24N2O4 B4697768 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4697768.png)
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Overview
Description
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is not fully understood, but it is believed to involve the modulation of dopamine D4 receptors. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have a high affinity for dopamine D4 receptors, which are involved in the regulation of various physiological processes such as mood, cognition, and behavior. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine may act as an agonist or antagonist of dopamine D4 receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has several advantages for lab experiments, including its high affinity for dopamine D4 receptors, its potential as a therapeutic agent for cancer, and its relatively simple synthesis method. However, 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine also has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, including the development of more potent and selective dopamine D4 receptor ligands, the investigation of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine as a therapeutic agent for cancer, and the exploration of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine's potential as a therapeutic agent for neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine and its biochemical and physiological effects in vivo.
Scientific Research Applications
1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been shown to have an affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. 1-(2-furylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has also been studied for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-15(25-18-8-4-3-7-17(18)23-2)19(22)21-11-9-20(10-12-21)14-16-6-5-13-24-16/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZAUQXGUAFKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)
![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)

![1-(4-chlorophenyl)-5-({[3-(dimethylamino)propyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697709.png)
![N-(2-methoxy-1-methylethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4697714.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(diethylamino)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4697717.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4697738.png)
![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4697739.png)

![N-[2-(aminocarbonyl)phenyl]-2-(2,4-dimethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4697771.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697781.png)